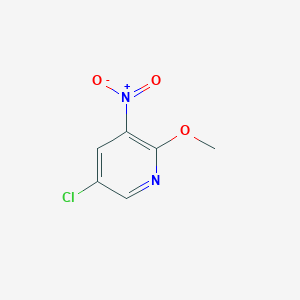

5-Chloro-2-methoxy-3-nitropyridine

Übersicht

Beschreibung

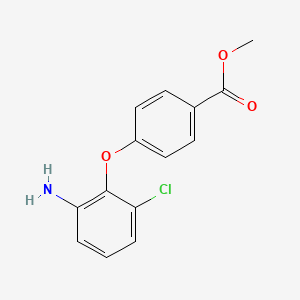

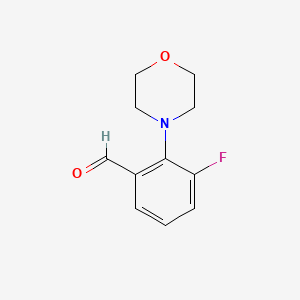

5-Chloro-2-methoxy-3-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 . It is typically a yellow to brown solid .

Synthesis Analysis

The synthesis of nitropyridines, which includes compounds like 5-Chloro-2-methoxy-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to yield 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methoxy-3-nitropyridine can be represented by the InChI code: 1S/C6H5ClN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3 .

Chemical Reactions Analysis

Nitropyridines, including 5-Chloro-2-methoxy-3-nitropyridine, can undergo a variety of reactions. For instance, 3-nitropyridine can be used to form 5-nitropyridine-2-sulfonic acid in a two-step reaction . Additionally, 3-nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Physical And Chemical Properties Analysis

5-Chloro-2-methoxy-3-nitropyridine has a melting point of 89-92 °C and a predicted boiling point of 260.0±35.0 °C . Its density is predicted to be 1.445±0.06 g/cm3 . It is typically stored under inert gas (nitrogen or Argon) at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyridine Derivatives : 5-Chloro-2-methoxy-3-nitropyridine is used in the synthesis of various pyridine derivatives. For instance, it has been involved in the preparation of 3-methoxy-5,6-diamino-2-nitropyridine, which is achieved through substitution, oxidation, nitration, and ammoniation processes (C. Jun, 2007). Additionally, it has been used in the formation of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a compound studied for its structural features and optical properties (Marijana Jukić et al., 2010).

Kinetics and Mechanism Studies : This chemical is a subject of interest in studies focusing on the kinetics and mechanism of substitution reactions. Research has explored its behavior in reactions involving aryloxide ions, providing insights into reaction rates and mechanisms (A. El-Bardan, 1999). The reactions with various nucleophiles have also been analyzed to understand the conformational preference of products (Ezzat A. Hamed et al., 1997).

Development of Anticancer Agents : 5-Chloro-2-methoxy-3-nitropyridine has been implicated in the synthesis of potential anticancer agents. Research has explored its utility in creating compounds like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, assessing their effects on cell proliferation and survival in leukemia models (C. Temple et al., 1983).

Electron Spin Resonance Spectra Studies : The compound has been used in studies involving electron spin resonance spectra of pyridine and pyrimidine anion radicals. This research contributes to the understanding of molecular structures and electron distribution in these compounds (P. T. Cottrell, P. Rieger, 1967).

Theoretical Studies and Spectroscopic Analysis : There has been significant interest in the theoretical study and spectroscopic analysis of derivatives of 5-Chloro-2-methoxy-3-nitropyridine. This includes Density Functional Theory calculations, spectroscopic study (FTIR and FT-Raman), and various other analyses to understand their structural, physical, and chemical properties (M. Sangeetha, R. Mathammal, 2016).

Safety And Hazards

5-Chloro-2-methoxy-3-nitropyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHWUNVJRITHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650096 | |

| Record name | 5-Chloro-2-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methoxy-3-nitropyridine | |

CAS RN |

22353-52-2 | |

| Record name | 5-Chloro-2-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Neopentyloxy)methyl]piperidine](/img/structure/B1361670.png)

![4-[(3-Nitrophenyl)azo]-morpholine](/img/structure/B1361672.png)

![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)

![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)